

Unraveling the Molecular Nuances: A Comparative Structural Analysis of Rutamycin and Oligomycin

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Compound of Interest					
Compound Name:	Rutamycin				
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This technical guide provides a detailed comparative analysis of the structural differences between **Rutamycin** and the closely related Oligomycin A, B, and C. This document is intended for researchers, scientists, and drug development professionals engaged in mitochondrial research, antibiotic development, and cancer therapeutics.

Introduction: A Family of Potent ATP Synthase Inhibitors

Rutamycin and the oligomycins are a class of macrolide antibiotics produced by various Streptomyces species.[1] They are renowned for their potent inhibitory activity against F1Fo-ATP synthase (also known as complex V), a critical enzyme in cellular bioenergetics.[2] By binding to the F_o_ subunit of the enzyme, these compounds block the proton channel, thereby disrupting oxidative phosphorylation and inhibiting ATP synthesis.[3] This mechanism of action makes them invaluable tools for studying mitochondrial function and potential therapeutic agents. While often grouped, **Rutamycin** and Oligomycins A, B, and C possess distinct structural modifications that influence their biological activity. Understanding these subtle yet significant differences is paramount for their precise application in research and drug development.



Core Molecular Architecture

At their core, both **Rutamycin** and the oligomycins share a complex 26-membered macrolide lactone ring. This macrocycle is elaborately decorated with multiple stereocenters, hydroxyl groups, and methyl substitutions. A key architectural feature is a spiroketal system, which contributes to the rigid, three-dimensional conformation of these molecules. The fundamental similarity in their core structure accounts for their shared biological target and mechanism of action.

Key Structural Differentiators

The primary distinctions between **Rutamycin** (also known as Oligomycin D) and Oligomycins A, B, and C lie in specific substitutions on the macrolide ring and its side chains.[4][5] These variations, though seemingly minor, can impact the molecule's conformation, binding affinity, and overall inhibitory potency.

A detailed comparison of the key structural differences is presented in Table 1.

Feature	Rutamycin (Oligomycin D)	Oligomycin A	Oligomycin B	Oligomycin C
Methyl Group at C26	Hydrogen	Methyl	Methyl	Methyl
Substitution at C28	Hydroxyl	Hydroxyl	Охо	Hydroxyl
Hydroxyl Group at C12	Present	Present	Present	Absent (Hydrogen)

Table 1: Key Structural Differences between **Rutamycin** and Oligomycins A, B, and C.

The most defining difference is at the C26 position, where **Rutamycin** lacks a methyl group that is present in Oligomycins A, B, and C.[4] Oligomycin B is distinguished by an oxo group at the C28 position, in contrast to the hydroxyl group found in the others.[6] Oligomycin C's unique feature is the absence of a hydroxyl group at the C12 position, which is replaced by a hydrogen atom.[5]



Quantitative Physicochemical Properties

The structural variations among these molecules are reflected in their fundamental physicochemical properties. These properties are crucial for understanding their solubility, bioavailability, and interaction with their biological target.

Property	Rutamycin (Oligomycin D)	Oligomycin A	Oligomycin B	Oligomycin C
Molecular Formula	C_44_H_72_O_ 11_	C_45_H_74_O_ 11_	C_45_H_72_O_ 12_	C_45_H_74_O_ 10_
Molecular Weight (g/mol)	777.05[7]	791.06[3]	805.1[8]	775.1[9]
CAS Number	1404-59-7[7]	579-13-5	11050-94-5[8]	11052-72-5[9]

Table 2: Physicochemical Properties of **Rutamycin** and Oligomycins A, B, and C.

Impact on Biological Activity

The structural differences directly translate to variations in their inhibitory potency against F1Fo-ATP synthase. While all are potent inhibitors, their efficacy can differ. For instance, some studies suggest that **Rutamycin** and Oligomycin B are among the most potent inhibitors in the family. This highlights the critical role of specific functional groups in the binding interaction with the F_o_ subunit. The quantitative inhibitory activities are summarized in Table 3.

Compound	Target	IC_50_ / K_i_	Cell/System Type
Rutamycin (Oligomycin D)	F1Fo-ATP synthase	Not explicitly found	-
Oligomycin A	F1Fo-ATP synthase	K_i_ = 1 μM[10]	Mitochondrial F0F1- ATPase
Oligomycin B	F1Fo-ATP synthase	Not explicitly found	-
Oligomycin C	F1Fo-ATP synthase	Not explicitly found	-



Table 3: Comparative Inhibitory Activity against F1Fo-ATP synthase.

Experimental Methodologies for Structural Elucidation

The complex structures of **Rutamycin** and the oligomycins were determined through a combination of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for X-ray Crystallography of Macrolides

X-ray crystallography provides a definitive three-dimensional structure of a molecule in its crystalline state.

- Crystallization: The purified macrolide is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step and may require screening a wide range of conditions (e.g., solvents, temperature, precipitants).
- X-ray Diffraction: A single, high-quality crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots.
- Data Collection: The intensities and positions of the diffracted spots are meticulously recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions can be determined and the final structure is refined.

General Protocol for NMR Spectroscopy for Polyketide Structure Elucidation

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule in solution.

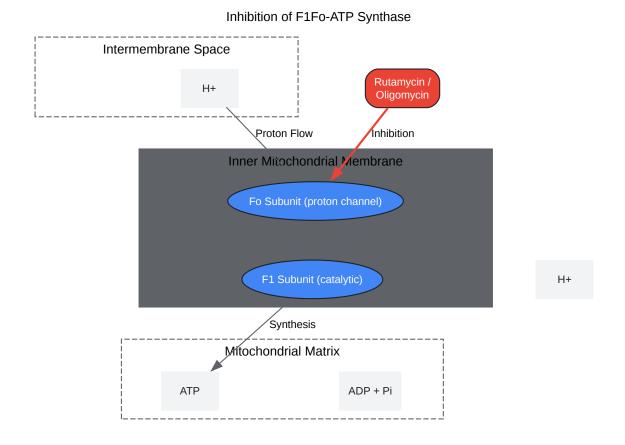


- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3_, DMSO-d_6_).
- 1D NMR Spectra Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to identify the different types of protons and carbons and their chemical environments.
- 2D NMR Spectra Acquisition: A suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms within the molecule.
- Stereochemical Analysis: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which helps to elucidate the relative stereochemistry.
- Structure Assembly: The collective data from all NMR experiments is pieced together to build a complete structural model of the molecule.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

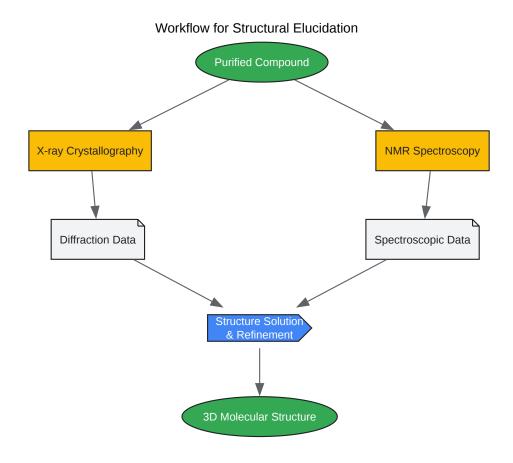




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Caption: Inhibition of F1Fo-ATP Synthase by Rutamycin/Oligomycin.





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Caption: General workflow for structural elucidation of macrolides.

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